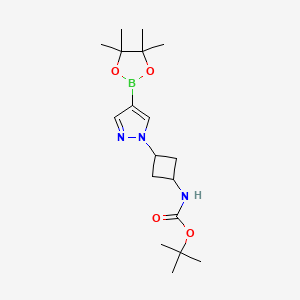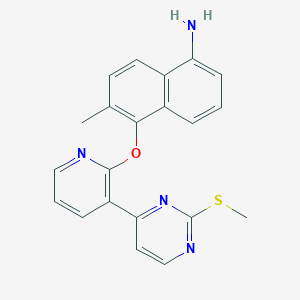![molecular formula C21H27ClN2O3 B8223780 Methyl (5-amino-2'-methyl-[1,1'-biphenyl]-2-carbonyl)-L-leucinate hydrochloride](/img/structure/B8223780.png)
Methyl (5-amino-2'-methyl-[1,1'-biphenyl]-2-carbonyl)-L-leucinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a biphenyl core with an amino group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino and methyl groups are introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while Friedel-Crafts alkylation can introduce the methyl group.
Coupling with L-leucine: The biphenyl derivative is then coupled with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its versatile functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Mecanismo De Acción
The mechanism of action of Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core can engage in π-π stacking interactions, while the amino and carbonyl groups can form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-alaninate hydrochloride: Similar structure but with alanine instead of leucine.
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-valinate hydrochloride: Similar structure but with valine instead of leucine.
Uniqueness
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride is unique due to the presence of the leucine moiety, which can impart specific biological activity and properties compared to other amino acid derivatives. The biphenyl core and functional groups also provide a versatile platform for further chemical modifications and applications.
Propiedades
IUPAC Name |
methyl (2S)-2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-13(2)11-19(21(25)26-4)23-20(24)17-10-9-15(22)12-18(17)16-8-6-5-7-14(16)3;/h5-10,12-13,19H,11,22H2,1-4H3,(H,23,24);1H/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTAXFPRLXEPQS-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)NC(CC(C)C)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)N[C@@H](CC(C)C)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl (3S)-4-(6-fluoro-7-(2-fluoro-6-methoxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B8223740.png)


![3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B8223756.png)
![2-((S)-4-(7-(8-Chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B8223764.png)
![Tert-butyl 6-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B8223772.png)
![7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8223779.png)

![5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8223792.png)

